Cas no 2172164-51-9 ((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine)

(4-Chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine is a fluorinated amine derivative featuring a chloro-methylphenyl core and a fluoroethoxy side chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of both chloro and fluoro substituents enhances its reactivity in nucleophilic and electrophilic transformations, while the methyl group may influence steric and electronic properties. Its structural motifs make it suitable for applications in drug discovery, agrochemical development, and material science. The compound's stability and functional group compatibility allow for further derivatization, enabling the synthesis of more complex molecules. Proper handling and storage are recommended due to its reactive nature.
(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine structure
2172164-51-9 structure
商品名:(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine
CAS番号:2172164-51-9
MF:C10H13ClFNO
メガワット:217.667725324631
CID:6003870
PubChem ID:165507539

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 化学的及び物理的性質

名前と識別子

    • (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine
    • [(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
    • EN300-1283384
    • 2172164-51-9
    • インチ: 1S/C10H13ClFNO/c1-8-6-9(2-3-10(8)11)7-13-14-5-4-12/h2-3,6,13H,4-5,7H2,1H3
    • InChIKey: AJUSPDIEWNTTQK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)CNOCCF

計算された属性

  • せいみつぶんしりょう: 217.0669699g/mol
  • どういたいしつりょう: 217.0669699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283384-5000mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
5000mg
$3065.0 2023-10-01
Enamine
EN300-1283384-500mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
500mg
$1014.0 2023-10-01
Enamine
EN300-1283384-1.0g
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
1g
$0.0 2023-06-07
Enamine
EN300-1283384-50mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
50mg
$888.0 2023-10-01
Enamine
EN300-1283384-100mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
100mg
$930.0 2023-10-01
Enamine
EN300-1283384-2500mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
2500mg
$2071.0 2023-10-01
Enamine
EN300-1283384-1000mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
1000mg
$1057.0 2023-10-01
Enamine
EN300-1283384-10000mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
10000mg
$4545.0 2023-10-01
Enamine
EN300-1283384-250mg
[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine
2172164-51-9
250mg
$972.0 2023-10-01

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 関連文献

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amineに関する追加情報

Introduction to (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 2172164-51-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine, provides a detailed insight into its structural and chemical properties. This compound, characterized by its unique aromatic ring system and functional groups, has emerged as a promising candidate in various research applications, particularly in the development of novel pharmaceuticals and agrochemicals.

The structural motif of this compound includes a 4-chloro-3-methylphenyl group, which is known for its ability to interact with biological targets through hydrophobic and electrostatic interactions. The presence of a chloro substituent at the fourth position of the benzene ring enhances its lipophilicity, making it an attractive scaffold for drug design. Additionally, the methyl group at the third position introduces steric hindrance, which can be crucial in optimizing binding affinity to biological receptors.

The other key component of this molecule is the 2-fluoroethoxy amine moiety. The fluoroethoxy group is renowned for its ability to modulate metabolic stability and binding affinity in drug molecules. Fluorine atoms are often incorporated into pharmaceuticals due to their ability to enhance binding interactions and reduce metabolic degradation. The amine group further extends the potential for hydrogen bonding interactions, which are critical for maintaining stability and specificity in biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate neurotransmitter receptors. The compound (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine has shown promise in this area due to its unique structural features. Studies have indicated that this molecule can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in a wide range of neurological disorders.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the fluoroethoxy group have led to compounds with improved selectivity and reduced side effects. These findings highlight the importance of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine as a building block in medicinal chemistry.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the aromatic core efficiently. The introduction of the fluoroethoxy group has been particularly challenging but can be achieved through nucleophilic substitution reactions or metal-catalyzed coupling strategies.

Evaluation of the pharmacokinetic properties of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine has revealed several promising characteristics. Preliminary studies suggest that it exhibits good oral bioavailability and moderate metabolic stability, making it a viable candidate for further development into a therapeutic agent. Additionally, its solubility profile indicates potential for formulation into various dosage forms, enhancing its therapeutic applicability.

The compound's potential extends beyond pharmaceutical applications. Research in agrochemicals has explored its use as a precursor in the synthesis of novel pesticides and herbicides. The unique combination of functional groups makes it an ideal candidate for designing molecules that can interact specifically with biological targets in plants, offering new solutions for crop protection.

Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal modifications. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug discovery.

The safety profile of this compound is another critical consideration. While preliminary toxicology studies suggest that it is well-tolerated at moderate doses, further research is needed to fully characterize its potential side effects. Comprehensive toxicological assessments will be essential before it can be considered for clinical use.

In conclusion, (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutics with applications ranging from neurological disorders to agrochemicals. Continued research into this compound and its derivatives promises to yield valuable insights and innovations that could improve human health and agricultural productivity.

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